Product packaging for Decentapicrin C(Cat. No.:CAS No. 77533-66-5)

Decentapicrin C

Cat. No.: B1670123
CAS No.: 77533-66-5
M. Wt: 478.4 g/mol
InChI Key: LLCUFGHGNKZIQM-RUNRASHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decentapicrin C is a secoiridoid glycoside, a class of compounds known as "bitter principles," which is naturally found in medicinal plants such as Centaurium erythraea (Common Centaury) . This biochemical reagent is provided as a solid powder and should be stored dry, dark, and at 0-4°C for short-term or -20°C for long-term stability . Secoiridoid glycosides like this compound are of significant interest in natural product chemistry and phytopharmacology research due to their role as key phytochemical markers in the Gentianaceae family . While detailed studies on the mechanism of action and specific research applications of this compound are not extensively reported in the available literature, related secoiridoids are investigated for their potential biological activities. Researchers may utilize this compound as a standard for the quality control and metabolomic profiling of plant extracts . It is also a candidate for exploring the biosynthesis and ecological roles of bitter-tasting compounds in plants . This compound is intended for use in industrial or scientific research applications only. It is not for medicinal use and is not intended for human or animal consumption, diagnostic procedures, or therapeutic treatments of any kind .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26O11 B1670123 Decentapicrin C CAS No. 77533-66-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77533-66-5

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxybenzoate

InChI

InChI=1S/C23H26O11/c1-2-13-14-6-7-30-21(29)15(14)9-32-22(13)34-23-19(27)18(26)17(25)16(33-23)10-31-20(28)11-4-3-5-12(24)8-11/h2-5,8-9,13-14,16-19,22-27H,1,6-7,10H2/t13-,14+,16-,17-,18+,19-,22+,23+/m1/s1

InChI Key

LLCUFGHGNKZIQM-RUNRASHISA-N

SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)COC(=O)C4=CC(=CC=C4)O)O)O)O

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=CC=C4)O)O)O)O

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)COC(=O)C4=CC(=CC=C4)O)O)O)O

Appearance

Solid powder

Other CAS No.

77533-66-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decentapicrin C;  AC1L4HCE;  DTXSID10228233.

Origin of Product

United States

Isolation and Structural Elucidation of Decentapicrin C

Decentapicrin C was first described in a 1981 study published in the journal Planta Medica. researchgate.net While Decentapicrins A and B were isolated from the fruits of Centaurium littorale Gilmour spp. littorale using preparative column chromatography, this compound was detected in only minute amounts in the plant material. researchgate.net It was subsequently prepared from Decentapicrin B through a chemical transformation. researchgate.net

The structural elucidation of this compound was achieved through a combination of chemical and spectroscopic methods. researchgate.net The interrelation between Decentapicrins A, B, and C and the known compounds centapicrin (B12766273) and desacetylcentapicrin was established through thin-layer chromatography (TLC) analysis of the products obtained under alkaline treatment, which induced hydrolysis and acyl migrations. researchgate.net Spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, UV, and IR spectroscopy, were instrumental in postulating the final structure of this compound. researchgate.net

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₆O₁₁
Molecular Weight 478.45 g/mol
Class Secoiridoid Glycoside
Sub-class Acyl Secoiridoid Glucoside

Known Biological Activities and Pharmacological Potential of Decentapicrin C

Historical Context of this compound Identification and Initial Detection

This compound was identified as a new acyl secoiridoid glucoside during studies on the constituents of Centaurium littorale. It was initially detected in minute amounts in the fruits of Centaurium littorale Gilmour spp. littorale. nih.govthieme-connect.com Research published in the early 1980s detailed its isolation and structural postulation, alongside two related compounds, decentapicrin A and decentapicrin B. nih.govthieme-connect.com These studies also highlighted the close relationship between these decentapicrins and the known bitter secoiridoid glucosides, centapicrin and desacetylcentapicrin, which are found in Centaurium erythraea. nih.govthieme-connect.com

Methodologies for Isolation and Purification of this compound

The isolation and purification of secoiridoid glucosides, including this compound, from plant matrices typically involve chromatographic techniques. While this compound was detected in C. littorale, it was primarily prepared from decentapicrin B due to its minute natural abundance. nih.govthieme-connect.com The isolation of decentapicrins A and B, from which this compound could be derived, utilized preparative column chromatography. nih.govthieme-connect.com

Application of Preparative Column Chromatography

Preparative column chromatography is a widely used technique for the separation and purification of compounds from complex mixtures on a larger scale than analytical chromatography. rssl.comsorbtech.com It is employed to isolate sufficient quantities of target compounds for structural elucidation and further study. rssl.com In the context of decentapicrins A and B isolation from Centaurium littorale, preparative column chromatography was a key methodology. nih.govthieme-connect.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase as they pass through a column. rssl.com

Utilization of Vacuum Liquid Chromatography for Extract Fractionation

While the provided search results specifically mention preparative column chromatography for the isolation of decentapicrins A and B nih.govthieme-connect.com, Vacuum Liquid Chromatography (VLC) is another chromatographic technique commonly used for the rapid fractionation of crude plant extracts before further purification steps. Although not explicitly detailed for this compound in the provided snippets, VLC is a standard method in natural product chemistry to reduce the complexity of extracts, making subsequent purification, such as preparative column chromatography, more efficient.

Primary Botanical Sources of this compound

This compound, along with decentapicrin A and decentapicrin B, are secoiridoid glycosides found within the genus Centaurium (Gentianaceae). researchgate.netwildflowerfinder.org.uk

Identification in Centaurium littorale

Centaurium littorale Gilmour spp. littorale was the initial source where this compound was detected, although in limited quantities. nih.govthieme-connect.com Decentapicrins A and B were isolated from the fruits of this species using preparative column chromatography, and this compound was subsequently prepared from decentapicrin B. nih.govthieme-connect.com

Association with Gentianella nitida

Further research into the chemical constituents of other Gentianaceae species revealed the presence of decentapicrin derivatives. Decentapicrin A, a closely related compound to this compound, has been identified in Gentianella nitida. guidetopharmacology.orgamericanelements.comuni.lu This association was noted in studies investigating the composition of this plant, which is traditionally used in folk medicine. guidetopharmacology.orgmitoproteome.org In Gentianella nitida, Decentapicrin A was found to co-occur with other known bitter iridoids, including Amarogentin and Amaroswerin. guidetopharmacology.orgamericanelements.comuni.lu

Co-occurrence and Interrelation with Other Natural Products in Plant Extracts

This compound and its related compounds exist within a complex mixture of natural products in the plants from which they are isolated. In Centaurium littorale, decentapicrins A, B, and C co-occur with other secoiridoid glucosides. nih.govnih.gov The genus Centaurium is known to contain secoiridoids and xanthones. nih.gov Centaurium erythraea, another species within this genus, contains a diverse array of secondary metabolites, including secoiridoids, secoiridoid alkaloids, xanthones, triterpenes, flavonoids, organic acids, phenolic acids, and their derivatives. wikipedia.org

A significant interrelation between decentapicrins A, B, and C has been observed, particularly under alkaline treatment. nih.govnih.govwikipedia.org Under these conditions, not only hydrolysis but also acyl migrations occur. nih.govnih.govwikipedia.org Detailed research findings indicate that Decentapicrin A is partly converted into desacetylcentapicrin and this compound. nih.govnih.govwikipedia.org Furthermore, Decentapicrin B is converted into this compound under these alkaline conditions. nih.govnih.gov This chemical interrelation highlights the dynamic nature of these compounds in plant extracts and during processing.

In Gentianella species, where Decentapicrin A has been found, other classes of secondary metabolites typical of the Gentianaceae family are also present, such as secoiridoids, flavonoids, and xanthones. chem960.comnih.gov The co-occurrence of decentapicrins with other secoiridoids like Amarogentin and Amaroswerin in Gentianella nitida further illustrates the intricate mixtures of these compounds in botanical sources. guidetopharmacology.orgamericanelements.comuni.lu Extracts of Gentianella acuta have also been reported to contain secoiridoids, including a general mention of decentapicrin, alongside gentiopicrin and swertiamarin. nih.gov

This compound is a natural product that has been identified and characterized through various chemical and spectroscopic methods. It is one of three related acyl secoiridoid glucosides, Decentapicrin A, B, and C, found in the fruits of Centaurium littorale GILMOUR spp. littorale. thieme-connect.comnih.gov this compound was detected in minute amounts and was prepared from Decentapicrin B. thieme-connect.comnih.gov The structural relationships between these compounds and the known bitter principles centapicrin and desacetylcentapicrin from Centaurium erythraea have been demonstrated through chemical transformations. thieme-connect.comnih.gov

Chemical Characterization and Structural Elucidation of this compound

Biosynthetic Considerations and Metabolic Context of Decentapicrin C

Proposed Biosynthetic Placement within Secoiridoid Metabolism

Secoiridoids, including decentapicrin C, are derived from the cleavage of the cyclopentane (B165970) ring in iridoids, specifically between C-7 and C-8. researchgate.net This cleavage leads to the characteristic seco (open-chain) structure. The biosynthesis of secoiridoids generally proceeds through loganic acid and then secologanin (B1681713), which are central intermediates in this pathway. researchgate.netdokumen.pubnih.gov Sweroside (B190387) is a secoiridoid glucoside that is widely present in Centaurium species and is considered a key compound within this metabolic branch. researchgate.netresearchgate.net this compound is structurally related to sweroside and other secoiridoids found in these plants, suggesting its placement downstream of sweroside in the biosynthetic pathway. thieme-connect.com

Relationship to Biosynthetic Precursors and Analogues (e.g., Sweroside, Centapicrin (B12766273), Desacetylcentapicrin)

Research indicates a close metabolic relationship between this compound and other secoiridoid glucosides like sweroside, centapicrin, and desacetylcentapicrin. thieme-connect.com Studies involving alkaline treatment of decentapicrin B showed its conversion into this compound, demonstrating a direct relationship. thieme-connect.comthieme-connect.com Furthermore, decentapicrin A was partially converted into desacetylcentapicrin and this compound under alkaline conditions. thieme-connect.comthieme-connect.com These interconversions highlight that this compound likely arises from modifications of other secoiridoid structures, potentially through hydrolysis or acyl migration reactions. thieme-connect.com Unlike the strongly bitter centapicrin and desacetylcentapicrin, decentapicrins A, B, and C are reported to be only weakly bitter, similar to sweroside. thieme-connect.com

The structures of these related compounds are presented below:

CompoundPubChem CID
This compound157077
Sweroside161036
CentapicrinNot readily available in search results
DesacetylcentapicrinNot readily available in search results

Sweroside is a glycoside with a molecular formula of C₁₆H₂₂O₉. nih.govuni.lu Its structure includes a glucose moiety attached to a secoiridoid aglycone. nih.govuni.lu The structural relationship between sweroside and the decentapicrins, centapicrin, and desacetylcentapicrin lies in the secoiridoid core and the attached glucose unit, with variations in acylation patterns. thieme-connect.com Specifically, decentapicrins A and B feature single acylation at the C3-OH and C4-OH of the glucose moiety, which was noted as a novel finding in iridoid chemistry at the time of their discovery. thieme-connect.com

Insights into Enzymatic Steps Relevant to Iridoid Biosynthesis in Producing Organisms

The biosynthesis of iridoids and secoiridoids involves a series of enzymatic steps. The early steps of the secoiridoid pathway involve enzymes such as geraniol (B1671447) synthase (GES), which converts GPP to geraniol, and geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase that hydroxylates geraniol to 10-hydroxygeraniol. mdpi.combiorxiv.orgfrontiersin.org Further oxidation by 10-hydroxygeraniol oxidoreductase (10HGO) leads to 10-oxogeranial. mdpi.comwhiterose.ac.uk Iridoid synthase (ISY) is a key enzyme responsible for the reduction and cyclization of 8-oxogeranial (a related intermediate) to form the iridoid scaffold, such as nepetalactol. biorxiv.orgfrontiersin.orgwhiterose.ac.uk

While specific enzymatic steps directly leading to the formation of this compound from its immediate precursors (like decentapicrin B or desacetylcentapicrin) are not explicitly detailed in the provided search results, the general iridoid and secoiridoid biosynthetic pathway in plants like Centaurium involves a suite of enzymes responsible for hydroxylation, oxidation, cyclization, and glycosylation. mdpi.comresearchgate.netnih.gov The acylation patterns observed in decentapicrins A and B suggest the involvement of acyltransferases that attach the m-hydroxybenzoyl group to specific hydroxyl positions on the glucose moiety. thieme-connect.com The conversion of decentapicrin B to this compound under alkaline conditions implies a potential enzymatic or non-enzymatic hydrolysis or rearrangement step in vivo. thieme-connect.com Studies on Centaurium erythraea have identified genes encoding enzymes for intermediate steps up to secologanin, highlighting the genetic basis for secoiridoid biosynthesis in these organisms. nih.gov Enzymes like secologanin synthase (SLS) and cytochrome P450 reductase (CPR) are considered important in regulating the biosynthetic flux through the secoiridoid pathway. nih.gov

The biosynthesis of secoiridoid glucosides in Centaurium erythraea has been shown to be organ-specific and genotype-dependent, with leaves identified as a main biosynthesis site. nih.gov The expression patterns of genes related to secoiridoid glucosides correlate with their accumulation, indicating that enzyme activity and regulation play a significant role in the metabolic profile of these plants. nih.gov

Advanced Analytical Methodologies in Decentapicrin C Research

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental to the separation and analysis of Decentapicrin C from plant extracts, which often contain a diverse array of compounds. Preparative column chromatography has been employed in the isolation of related decentapicrins, specifically decentapicrins A and B, from Centaurium littorale. wikipedia.orgguidetopharmacology.orgchem960.com This technique allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase, enabling the isolation of target compounds from complex mixtures.

Thin-Layer Chromatography (TLC) has also played a role in the study of this compound. TLC analysis was utilized to demonstrate the close interrelation between decentapicrins A, B, and C and other compounds like centapicrin (B12766273) and desacetylcentapicrin, particularly observing the products formed under alkaline treatment. wikipedia.orgguidetopharmacology.org TLC is a simple yet effective technique for quickly separating and visualizing compounds in a sample, often used for monitoring reactions, checking the purity of fractions, or as a preliminary separation step.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical separation technique in natural product research, offering higher resolution, sensitivity, and speed compared to traditional column chromatography and TLC. openrepository.commitoproteome.orgnih.gov While specific detailed applications of HPLC solely for the quantification of this compound were not explicitly detailed in the search results, HPLC is a standard and essential tool for the qualitative and quantitative determination of compounds in complex natural extracts, including secoiridoid glucosides. openrepository.commitoproteome.org Its versatility with various stationary phases and mobile phases makes it suitable for separating compounds with differing polarities, as would be expected in plant extracts containing this compound.

Integration of Hyphenated Techniques for Comprehensive Compound Profiling

The analysis of complex botanical extracts is significantly enhanced by the integration of hyphenated techniques, which couple a separation technique directly with a detection or identification technique. openrepository.comuni.luthegoodscentscompany.comnih.gov This coupling provides more comprehensive information about the individual components within a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that has been applied in the analysis of extracts containing this compound. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection, identification, and structural elucidation of compounds. openrepository.comuni.luthegoodscentscompany.comnih.gov In one study involving the qualitative analysis of Gentianella acuta, this compound was identified using LC-MS, confirming its presence and providing its molecular formula (C23H26O11) and molecular weight (478.4). reddit.com

Further sophistication is achieved with techniques like Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS). This approach provides more detailed fragmentation patterns and accurate mass measurements, which are invaluable for unequivocally identifying compounds and elucidating their structures within complex matrices without the need for prior isolation. bioregistry.io The integration of detectors such as Photodiode Array (PDA) for UV detection and Charged Aerosol Detector (CAD) further complements LC-MS analysis by providing orthogonal detection methods, offering insights into chromophores and non-chromophoric compounds, respectively. bioregistry.ionih.gov Untargeted LC-HRMS/MS analysis coupled to a CAD has been used for the chemical characterization of extracts where Decentapicrin derivatives were detected. bioregistry.io

Application of Chemically Informed Sensory Analysis for Taste Deconvolution of Extracts Containing this compound

Chemically informed sensory analysis represents an advanced strategy that combines detailed chemical profiling with sensory evaluation to gain a deeper understanding of the taste attributes of complex extracts. bioregistry.ionih.govinvivochem.cnnih.gov This approach is particularly relevant for compounds like this compound, which are secoiridoid glucosides and can contribute to the bitter taste of plants. wikipedia.orgguidetopharmacology.org

Strategies for Deconvolution and Targeted Analysis of Complex Botanical Extracts

Analyzing complex botanical extracts to identify and characterize specific compounds like this compound requires systematic strategies for deconvolution and targeted analysis. The inherent chemical diversity of plant extracts poses significant analytical challenges. bioregistry.ionih.gov

Initial deconvolution often involves fractionation techniques to reduce the complexity of the extract. Methods such as Vacuum Liquid Chromatography (VLC) and preparative column chromatography are used to separate the crude extract into fractions based on polarity or other chemical properties. wikipedia.orgguidetopharmacology.orgchem960.comnih.govnih.gov For instance, VLC using different solvent systems has been applied as a first step in fractionating plant extracts for taste deconvolution studies. nih.govnih.gov

Following fractionation, each fraction can be subjected to more detailed analysis using techniques discussed earlier, such as HPLC and hyphenated techniques like LC-MS and LC-HRMS/MS. bioregistry.ionih.govinvivochem.cnnih.gov This allows for the profiling of the chemical composition of each fraction. Targeted analysis can then be performed to specifically look for compounds of interest, such as this compound, based on their known spectroscopic or chromatographic properties. Untargeted approaches, on the other hand, aim to identify as many compounds as possible within the fractions, providing a broader picture of the extract's chemical landscape. bioregistry.ionih.govinvivochem.cn

Future Research Directions and Translational Perspectives for Decentapicrin C

Opportunities in Targeted Biosynthetic Pathway Engineering for Enhanced Production

The isolation of Decentapicrin C from natural sources like Centaurium littorale is challenged by its low abundance. chem960.comnih.govnih.govnih.gov This presents a significant opportunity for targeted biosynthetic pathway engineering to enhance its production. This compound belongs to the class of secoiridoid glycosides, which are derived from the iridoid pathway. The biosynthesis of iridoids and secoiridoids in plants typically involves the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, leading to the production of geraniol (B1671447), which is then converted through a series of enzymatic steps to secologanin (B1681713). Secologanin serves as a key intermediate for the synthesis of various secoiridoid glycosides, including those found in Centaurium species.

Research into the specific enzymatic steps and genes involved in the conversion of central precursors to this compound within Centaurium or other producing species is crucial. While the close relationship and conversion of Decentapicrin B to this compound under alkaline treatment have been observed, the in vivo enzymatic conversion pathway warrants detailed investigation. chem960.comnih.govnih.gov Identifying the specific acyltransferases and glucosidases involved in the later stages of this compound biosynthesis would enable targeted genetic manipulation.

Strategies for enhancing production could involve:

Overexpression of key pathway enzymes: Increasing the activity of rate-limiting enzymes in the secoiridoid pathway or those specific to this compound synthesis could lead to higher accumulation of the compound.

Metabolic pathway redirection: Engineering the plant's metabolism to channel more carbon flux towards secoiridoid production and specifically towards this compound could improve yields.

Development of hairy root cultures or cell suspension cultures: Utilizing biotechnological approaches like hairy root cultures, which have been explored for other compounds in Centaurium species, could offer a controlled environment for optimized production. chem960.com

Synthetic biology approaches: Reconstructing the this compound biosynthetic pathway in heterologous hosts, such as yeast or Escherichia coli, could provide a scalable and controllable platform for production, independent of the limitations of plant cultivation.

Understanding the regulatory mechanisms controlling the expression of biosynthetic genes is also vital. Manipulating transcription factors or signaling pathways that influence secoiridoid production could offer additional avenues for yield improvement.

Rational Design and Synthesis of Novel this compound Derivatives

The structural characteristics of this compound, as a secoiridoid glucoside with a pyrano-pyran ring system and specific acylations on the glucose moiety, provide a basis for the rational design and synthesis of novel derivatives. chem960.comnih.govnih.gov The synthesis of iridoid derivatives is an active area of research, aiming to develop compounds with improved stability, bioavailability, potency, or altered biological activities.

Key areas for rational design and synthesis of this compound derivatives include:

Modification of the acyl groups: this compound is an acylated secoiridoid glucoside. chem960.comnih.govnih.gov Modifying the type, position, or number of acyl groups on the glucose moiety or the aglycone could impact its biological interactions and pharmacokinetic properties.

Alterations to the glucose moiety: Modifications to the sugar unit, such as methylation, sulfation, or the attachment of different sugar moieties, could influence solubility, cellular uptake, and interaction with glycosidase enzymes.

Modifications of the aglycone structure: The secoiridoid aglycone core contains several hydroxyl groups and an enol ether system, offering sites for chemical modification. chem960.comnih.govnih.gov Introducing different functional groups, altering the oxidation state, or modifying the ring system could lead to derivatives with novel biological activities.

Synthesis of dimeric or multimeric conjugates: Linking multiple this compound units or conjugating this compound to other bioactive molecules could result in compounds with synergistic effects or altered targeting capabilities.

The synthesis of these derivatives would require sophisticated organic chemistry techniques, building upon the structural information obtained from spectroscopic analyses. chem960.comnih.govnih.gov In silico modeling and structure-activity relationship (SAR) studies can guide the design process, predicting the potential impact of structural modifications on desired properties before undertaking synthesis.

Future research should focus on developing efficient synthetic routes to access this compound and its derivatives. This would facilitate comprehensive biological evaluation and explore the full therapeutic potential of this class of compounds.

Q & A

Q. How should researchers address batch-to-batch variability in this compound samples during large-scale bioactivity screenings?

  • Methodological Answer : Implement quality control (QC) protocols, including HPLC purity checks (>95%) and NMR batch profiling. Use randomized block designs in assays to minimize positional bias. Apply ANOVA with post-hoc Tukey tests to quantify variability impact and adjust p-values for multiple comparisons .

Ethical and Reproducibility Considerations

Q. What documentation standards are essential for ensuring the replicability of this compound synthesis protocols in academic publications?

  • Methodological Answer : Provide step-by-step synthetic procedures with molar ratios, reaction times, and purification details (e.g., column chromatography gradients). Include spectral data (NMR, MS) in supplementary information and deposit raw data in repositories like Zenodo. Reference analogous synthesis methods from peer-reviewed journals .

Q. How can researchers ethically justify the use of animal models in this compound toxicity studies, and what alternatives align with the 3Rs (Replacement, Reduction, Refinement)?

  • Methodological Answer : Conduct a systematic review to demonstrate necessity per ARRIVE guidelines. Use in silico toxicity prediction tools (e.g., ProTox-II) for preliminary screening and organ-on-a-chip models for secondary validation. Minimize animal cohorts via power analysis and obtain institutional IACUC approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.